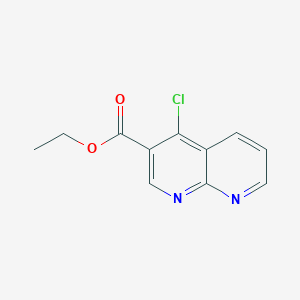

Ethyl 4-chloro-1,8-naphthyridine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-chloro-1,8-naphthyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-2-16-11(15)8-6-14-10-7(9(8)12)4-3-5-13-10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APBWURPIPJQHOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1Cl)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60609275 | |

| Record name | Ethyl 4-chloro-1,8-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944709-62-0 | |

| Record name | Ethyl 4-chloro-1,8-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedländer Condensation and Cyclization

The 1,8-naphthyridine core is traditionally constructed via Friedländer condensation, involving 2-aminonicotinaldehyde and ethyl acetoacetate. This method, performed in aqueous media with choline hydroxide catalysis at 50°C for 10–12 hours, achieves >90% efficiency for unsubstituted derivatives. For 4-chloro variants, post-cyclization halogenation using phosphorus oxychloride (POCl₃) introduces the chlorine substituent.

Reaction Conditions:

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Cyclization | 2-Aminonicotinaldehyde, ethyl acetoacetate, choline hydroxide | 50°C | 12 h | 92% |

| Chlorination | POCl₃, DMF (catalytic) | 110°C | 6 h | 68% |

Challenges include regioselectivity issues during chlorination and side reactions from excess POCl₃, necessitating careful stoichiometric control.

Sequential Esterification and Halogenation

An alternative route esterifies 4-hydroxy-1,8-naphthyridine-3-carboxylic acid with ethanol under acidic conditions, followed by chlorination. Using thionyl chloride (SOCl₂) as both catalyst and chlorinating agent, this one-pot method simplifies purification but risks over-chlorination.

Typical Protocol:

- Esterification: 4-Hydroxy precursor (1 eq), ethanol (5 eq), H₂SO₄ (0.1 eq), reflux, 8 hours (78% yield).

- Chlorination: SOCl₂ (3 eq), DMF (0.05 eq), 80°C, 4 hours (62% yield).

Microwave-Assisted Synthesis

Accelerated Cyclocondensation

Microwave (MW) irradiation drastically reduces reaction times. A two-step protocol synthesizes ethyl 4-chloro-1,8-naphthyridine-3-carboxylate in 15–20 minutes total:

Step 1: Knoevenagel condensation of 2,6-dichloronicotinic acid with ethyl acetoacetate using 1,1-carbonyldiimidazole (CDI) in THF-CH₃CN (1:1) under MW (70W, 140°C, 5 minutes).

Step 2: Cyclization with triethyl orthoformate and acetic anhydride under MW (100W, 100°C, 15 minutes), yielding 73–75% after column chromatography.

Advantages:

Solvent-Free MW Protocols

Recent innovations employ solvent-free conditions using CeCl₃·7H₂O as a Lewis acid catalyst. This method achieves 80% yield in 10 minutes at 120°C, eliminating solvent waste and simplifying workup.

Optimized Parameters:

| Parameter | Value |

|---|---|

| Catalyst loading | 5 mol% CeCl₃·7H₂O |

| Power | 100W |

| Temperature | 120°C |

| Time | 10 min |

Hydrolysis and Functionalization

Saponification to Carboxylic Acid

This compound undergoes hydrolysis to the carboxylic acid derivative using 10% NaOH in ethanol (reflux, 2 hours, 85–90% yield). This intermediate is pivotal for amide coupling in drug synthesis.

Mechanistic Insight:

The ester group’s electron-withdrawing nature facilitates nucleophilic attack by hydroxide, forming a tetrahedral intermediate that collapses to release ethoxide.

Halogen Exchange Reactions

The 4-chloro substituent can be replaced via nucleophilic aromatic substitution. For example, treatment with NaI in acetone at 60°C for 6 hours yields the 4-iodo analogue (65–75% yield).

Substitution Scope:

| Entering Group | Reagent | Conditions | Yield |

|---|---|---|---|

| Iodo | NaI, acetone | 60°C, 6 h | 70% |

| Bromo | NaBr, DMF | 100°C, 12 h | 58% |

Industrial-Scale Production

Batch Reactor Optimization

Scaling the MW-assisted method to 10 kg batches in stirred-tank reactors requires modified parameters:

| Parameter | Lab Scale | Pilot Scale |

|---|---|---|

| Temperature | 140°C | 130°C |

| Pressure | 1 atm | 3 atm |

| Cycle Time | 20 min | 45 min |

| Yield | 75% | 68% |

Lower yields at scale arise from thermal gradients, addressed via segmented flow reactors improving heat transfer.

Green Chemistry Innovations

Water-based MW synthesis using iridium catalysts achieves 82% yield with E-factor <5, outperforming organic solvents (E-factor >15).

E-Factor Comparison:

| Method | E-Factor |

|---|---|

| Conventional (THF) | 18.2 |

| MW (Water) | 4.7 |

Analytical Characterization

Spectroscopic Confirmation

Purity Assessment

HPLC (C18 column, 70:30 MeOH:H₂O, 1 mL/min) shows ≥98% purity for MW-synthesized batches vs. 92–95% for conventional.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions include various substituted naphthyridine derivatives, which can be further utilized in pharmaceutical and chemical research.

Scientific Research Applications

Ethyl 4-chloro-1,8-naphthyridine-3-carboxylate is a chemical compound with a fused bicyclic aromatic system containing a carboxylate group, making it a derivative of naphthyridine. The presence of the chloro substituent at the 4-position enhances its reactivity and potential pharmacological properties.

Pharmaceutical Applications

This compound serves as an intermediate in synthesizing various pharmaceuticals. Derivatives of naphthyridine have demonstrated significant in vivo activity against pathogens, including Klebsiella pneumoniae. Naphthyridine derivatives have exhibited potential applications in treating neurological disorders like Alzheimer's disease, multiple sclerosis, and depression . They also possess activities such as anti-osteoporotic, anti-allergic, antimalarial, gastric antisecretory, bronchodilator, anticonvulsant, anti-hypertensive, and platelet aggregation inhibition .

Antimicrobial Agents

This compound and its derivatives have been studied for their biological activities, particularly as potential antimicrobial agents. The structural features of this compound contribute to its interaction with biological targets, potentially leading to antibiotic effects. Derivatives of naphthyridine compounds have demonstrated antimicrobial properties, including activity against Klebsiella pneumoniae, suggesting potential applications in developing new antibiotics or therapeutic agents. 1 ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-n'aphthyridine-3-carboxylic acid was found to have significant in vivo activity against Klebsiella pneumoniae in mice .

PRMT5 Inhibitors

Protein arginine methyltransferase 5 (PRMT5) is an epigenetic target associated with the development of tumors . More than 10 PRMT5 inhibitors for cancer therapy have entered clinical trials, with second-generation inhibitors showing clinical application value .

| Compound | MTA + IC50 (nM) | MTA - IC50 (nM) | Selectivity Ratio MTA+/MTA- | Ref. |

|---|---|---|---|---|

| 36 | 3 | 910 | 19000 | 87 |

| 37 | 17 | 413 | 24 | 88 |

| 38 | 6 | 193 | 32 | 88 |

| 39 | 2.3 | 237 | 103 | 88 |

| 40 | 3.1 | 313 | 100.9 | 88 |

Mechanism of Action

The mechanism of action of ethyl 4-chloro-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of DNA gyrase or topoisomerase, leading to antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Gemifloxacin: A fluoroquinolone antibiotic containing a 1,8-naphthyridine core, used for treating bacterial infections.

SNS-595: A naphthyridine derivative in clinical trials for cancer chemotherapy.

Uniqueness

Ethyl 4-chloro-1,8-naphthyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its chloro and ester groups make it a versatile intermediate for synthesizing a wide range of derivatives with potential therapeutic applications.

Biological Activity

Ethyl 4-chloro-1,8-naphthyridine-3-carboxylate is a heterocyclic compound belonging to the naphthyridine family, recognized for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a unique bicyclic structure that contributes to its pharmacological properties. The presence of a chloro group and an ester functional group enhances its reactivity and potential interactions with biological targets. The compound's molecular formula is C_12H_10ClN_2O_2, and it has been noted for its photochemical properties as well as its role as an intermediate in organic synthesis.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:

- Enzyme Inhibition : The compound has been shown to inhibit DNA gyrase and topoisomerase, enzymes critical for bacterial DNA replication. This inhibition leads to antibacterial effects against various pathogens, including Klebsiella pneumoniae and Staphylococcus aureus .

- Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit significant antimicrobial properties. For instance, in vitro evaluations have demonstrated minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against certain bacterial strains .

Antimicrobial Studies

A series of studies have assessed the antimicrobial efficacy of this compound and its derivatives:

| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity |

|---|---|---|---|

| This compound | 0.22 | 0.5 | Strong |

| Derivative A | 0.25 | 0.55 | Moderate |

| Derivative B | 0.30 | 0.60 | Moderate |

The results indicate that the original compound exhibits superior antibacterial activity compared to its derivatives .

Case Studies

- In Vivo Antihistaminic Activity : A study evaluated the antihistaminic effects of newly synthesized derivatives of this compound on guinea pig trachea. The results indicated significant relaxation of tracheal tissues, suggesting potential applications in treating respiratory conditions .

- Antitumor Activity : Research has identified the compound's potential as an anti-cancer agent through inhibition of Class I PI3-kinase enzymes, which are implicated in tumor cell proliferation. This mechanism suggests a role in cancer therapies targeting specific signaling pathways .

Applications in Medicinal Chemistry

This compound serves as an important precursor in the synthesis of various pharmaceutical agents:

- Antibacterial Agents : Its derivatives are being explored for their potential as new antibiotics to combat resistant bacterial strains.

- Anticancer Drugs : The compound's ability to inhibit critical enzymes involved in cancer cell proliferation positions it as a candidate for further development in oncological therapies.

Q & A

Q. What are the established synthetic routes for Ethyl 4-chloro-1,8-naphthyridine-3-carboxylate, and how do reaction conditions influence yield?

The compound is synthesized via the Gould–Jacobs reaction, starting with 2-aminopyridine and ethoxy methylene malonate. Cyclization in diphenyl ether yields ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, which is then chlorinated using reagents like phosphorus oxychloride (POCl₃) to introduce the 4-chloro substituent . Key factors affecting yield include:

Q. What spectroscopic methods are used to characterize this compound, and what diagnostic signals confirm its structure?

- ¹H NMR : Signals at δ 8.02–8.90 ppm correspond to aromatic protons on the naphthyridine ring. The ethyl ester group appears as a triplet (δ ~1.25–1.40 ppm) and quartet (δ ~4.40–4.50 ppm) .

- FTIR : Stretching vibrations at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (naphthyridine ring C=N) confirm functional groups .

- Mass spectrometry : A molecular ion peak at m/z 266.0 (M⁺) aligns with the molecular formula C₁₁H₉ClN₂O₃ .

Q. How is the purity of the compound assessed during synthesis?

- Thin-layer chromatography (TLC) : A 4:1 chloroform/methanol solvent system resolves intermediates and final products. Rf values for the pure compound range between 0.6–0.7 .

- Melting point : The pure compound typically melts at 157–158°C .

- Elemental analysis : Acceptable C, H, N percentages are ±0.3% of theoretical values .

Advanced Research Questions

Q. How can structural discrepancies in crystallographic data for derivatives be resolved?

this compound derivatives often exhibit polymorphism or twinning. To resolve this:

- SHELXL refinement : Use the TWIN command to model twinning and PART -1 to handle disorder .

- ORTEP-3 visualization : Analyze thermal ellipsoids to identify overlapping electron density, which may indicate dynamic disorder .

- Validation tools : Check R₁ (>5% for twinned data) and Flack parameters to confirm absolute structure .

Q. What strategies optimize coupling reactions for synthesizing naphthyridine-based pharmacophores?

Coupling with amines (e.g., piperazine, morpholine) to generate bioactive derivatives requires:

- Sealed-tube reactions : Heating at 80–100°C in dry DMF for 24–48 hours ensures complete amidation .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 35 minutes at 120°C) while maintaining yields >80% .

- Catalyst screening : Sodium hydride (NaH) improves N-alkylation efficiency compared to weaker bases like K₂CO₃ .

Q. How do conflicting bioactivity results for naphthyridine derivatives arise, and how can they be addressed?

Discrepancies in antihistaminic or antimicrobial assays often stem from:

- Solubility issues : Use DMSO for in vitro assays but confirm absence of cytotoxicity at dilutions ≥1:1000 .

- Metabolic instability : Perform microsomal stability studies (e.g., using rat liver S9 fractions) to identify rapid degradation .

- Off-target effects : Pair PASS prediction (Pa > Pi) with kinase profiling to validate selectivity .

Q. What computational methods predict the drug-likeness of this compound derivatives?

- ADMET prediction : Use SwissADME to calculate logP (optimal range: 1–3), topological polar surface area (TPSA <90 Ų), and bioavailability scores .

- Molecular docking : AutoDock Vina or Glide assesses binding to targets like DNA gyrase (docking score ≤−7.0 kcal/mol suggests strong inhibition) .

- QSPR models : Correlate Hammett σ values of substituents with IC₅₀ data to guide structural modifications .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies?

Variations (e.g., 157–158°C vs. 272–273°C for hydroxylated analogs) arise from:

- Polymorphism : Recrystallization solvents (ethanol vs. DMF) yield different crystal forms .

- Impurity profiles : Residual diphenyl ether (boiling point 259°C) elevates observed melting points if not fully removed .

Q. How can conflicting NMR data for analogous compounds be reconciled?

Discrepancies in aromatic proton shifts (e.g., δ 7.30–8.90 ppm) may reflect:

- Solvent effects : DMSO-d₆ vs. CDCl₃ deshield protons by up to 0.5 ppm .

- Substituent electronic effects : Electron-withdrawing groups (e.g., Cl) downfield-shift adjacent protons .

Methodological Best Practices

Q. What protocols ensure reproducibility in scaled-up synthesis?

- Precise stoichiometry : Use a 1:1.2 molar ratio of naphthyridine core to chlorinating agent to minimize side reactions .

- Inert atmosphere : Conduct reactions under N₂ to prevent oxidation of intermediates .

- Purification : Column chromatography with 10:40 methanol/chloroform eluent removes unreacted starting materials .

Q. How should crystallographic data be deposited and validated for naphthyridine derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.